7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative featuring:
- A 2,3-dimethoxyphenyl group at position 5.
- A 2-methoxyphenyl substituent at position 2.
- A pyridin-3-yl carboxamide moiety at position 4.
- A methyl group at position 3.
This structure is synthesized via multi-component Biginelli-like heterocyclization, analogous to methods described in , and 4 .
特性
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-22(26(34)30-17-9-8-14-28-15-17)23(19-11-7-13-21(36-3)24(19)37-4)33-27(29-16)31-25(32-33)18-10-5-6-12-20(18)35-2/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUKBWXYYOAPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 498.54 g/mol. The structural features include:
- Triazole and pyrimidine rings , which are known for their biological significance.
- Dimethoxyphenyl and methoxyphenyl substituents , enhancing lipophilicity and potentially improving bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer cell proliferation.
- Mechanism of Action : The inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication in cancer cells. Additionally, kinase inhibitors can block signaling pathways that promote tumor growth and survival.
Case Study: Cytotoxicity Assays
A study evaluating various triazolopyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines:
- HepG2 (liver cancer) : IC50 values ranged from 0.25 μM to 10 μM for structurally related compounds.
- MCF7 (breast cancer) : Some derivatives exhibited GI50 values between 0.49 μM and 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored extensively. The presence of the pyridine moiety is thought to contribute to enhanced antimicrobial activity.
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.
Research Findings
A recent evaluation showed that certain triazolopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Compounds within this chemical class have also been assessed for their antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
- Evaluation Method : DPPH radical scavenging assays are commonly used to measure antioxidant activity.
Results
Research indicates that some derivatives can significantly reduce DPPH radical levels, suggesting effective antioxidant properties .
Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | |
| Kinase inhibition | ||
| Antimicrobial | Disruption of bacterial metabolism | |
| Antioxidant | DPPH radical scavenging |
Cytotoxicity Data
類似化合物との比較
Structural and Substituent Analysis
The table below highlights key structural differences and similarities with compounds from the evidence:
Key Observations:
- Substituent Effects: Methoxy vs. Hydroxyl: The target compound’s methoxy groups (electron-donating) may enhance lipid solubility compared to hydroxyl-containing analogs (e.g., ), which favor H-bonding . Pyridine vs. Steric Effects: The 2,3-dimethoxyphenyl group at position 7 introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs like 5j .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
